(6-Bromoisoquinolin-3-yl)methanamine hydrochloride

Synthetic chemistry BAF complex inhibitors Process chemistry

Procure (6-Bromoisoquinolin-3-yl)methanamine hydrochloride (CAS 2089378-16-3), the specific 6-bromo regioisomer with patent precedent as a key intermediate in BAF chromatin remodeling complex inhibitors (WO2021155320A1). The 6-Br position provides an electronically defined handle for Pd-catalyzed Suzuki/Heck cross-coupling, while the 3-aminomethyl group enables amide, urea, or sulfonamide linkages. The HCl salt offers superior aqueous solubility for direct use in biochemical assays. Near-quantitative deprotection yields reported (100%) support efficient scale-up for SAR campaigns. Insist on 95-97% purity to minimize side products in library synthesis.

Molecular Formula C10H10BrClN2
Molecular Weight 273.55 g/mol
Cat. No. B12998206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromoisoquinolin-3-yl)methanamine hydrochloride
Molecular FormulaC10H10BrClN2
Molecular Weight273.55 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1Br)CN.Cl
InChIInChI=1S/C10H9BrN2.ClH/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9;/h1-4,6H,5,12H2;1H
InChIKeyHXZQCUCTOFDCOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromoisoquinolin-3-yl)methanamine Hydrochloride: A Defined Heterocyclic Building Block for Drug Discovery


(6-Bromoisoquinolin-3-yl)methanamine hydrochloride (CAS 2089378-16-3) is a disubstituted isoquinoline derivative bearing a bromine atom at the 6-position and a methanamine group at the 3-position, supplied as the hydrochloride salt with molecular formula C₁₀H₁₀BrClN₂ and molecular weight 273.56 g·mol⁻¹ . The free base (CAS 1780722-74-8) has MW 237.10 g·mol⁻¹ and a computed XLogP3 of 1.7 [1]. This compound belongs to the broader class of halogenated isoquinoline building blocks that serve as versatile intermediates in medicinal chemistry, with the 6-bromo substituent providing a defined handle for palladium-catalyzed cross-coupling reactions while the 3-aminomethyl group enables amide bond formation, reductive amination, and urea synthesis . The compound is commercially available from multiple vendors at purities of 95–97% .

Why Positional Isomers of Bromoisoquinolinyl-methanamine Cannot Be Interchanged Without Consequence


Bromoisoquinolin-3-yl methanamine derivatives are positional isomers that differ only in the location of the bromine atom on the isoquinoline ring (positions 5, 6, 7, or 8), yet this substitution pattern exerts a decisive influence on two parameters critical for procurement decisions: (i) cross-coupling reactivity, as the electronic environment at each ring position—determined by proximity to the ring nitrogen and the electron-withdrawing 3-aminomethyl group—governs the efficiency and selectivity of Suzuki, Heck, and Buchwald-Hartwig couplings ; and (ii) downstream biological target engagement, since even subtle changes in bromine placement alter the vector and geometry of the elaborated pharmacophore when the bromine is replaced by an aryl or heteroaryl group during library synthesis [1]. The non-brominated analog isoquinolin-3-ylmethanamine (CAS 132833-03-5) entirely lacks the heavy atom needed for cross-coupling, making it unsuitable for the same diversification strategies . Systematic evaluation of regioisomeric bromoisoquinoline building blocks in cross-coupling reactions has demonstrated that the 6-position can offer distinct reactivity advantages over the 5- and 7-positions in specific catalytic systems, reinforcing the need for position-specific procurement .

Quantitative Differentiation Evidence for (6-Bromoisoquinolin-3-yl)methanamine Hydrochloride vs. Closest Analogs


Synthetic Yield Advantage: Near-Quantitative Deprotection Step Validated in Patent Literature

In the synthetic route disclosed in WO2021155320A1 (Foghorn Therapeutics), (6-bromoisoquinolin-3-yl)methanamine is liberated from its phthalimide-protected precursor via hydrazine monohydrate in ethanol at reflux for 16 hours, achieving a quantitative conversion yield of 100% [1]. By contrast, the preceding Boc-protection step of the same compound proceeds with a lower yield of 63.87% under standard conditions using di-tert-butyl dicarbonate and sodium bicarbonate in THF [1]. This demonstrates that the free amine can be generated in essentially quantitative yield from the phthalimide intermediate, a feature that supports efficient scale-up and cost-effective procurement for medicinal chemistry programs requiring this specific building block. No comparable yield data are publicly reported for the 5-bromo or 8-bromo positional isomers in the same patent family.

Synthetic chemistry BAF complex inhibitors Process chemistry

Computed Lipophilicity Parity Across Positional Isomers Confirms Physicochemical Equivalence for Library Design

The computed octanol-water partition coefficient (XLogP3-AA) for (6-bromoisoquinolin-3-yl)methanamine (free base) is 1.7, a value identical to that of the 7-bromo positional isomer (PubChem CID 84699853, XLogP3-AA = 1.7) [1][2]. All monobrominated isoquinolin-3-yl methanamine isomers share the same molecular formula (C₁₀H₉BrN₂) and molecular weight (237.10 g·mol⁻¹), with identical hydrogen bond donor counts (1) and acceptor counts (2) [1]. The isoquinoline scaffold itself contributes a pKa (predicted) of approximately 4.83 for the parent 6-bromoisoquinoline . This physicochemically matched profile across positional isomers means that the choice of the 6-bromo variant must be driven by synthetic and biological vector considerations rather than bulk property differences.

Physicochemical profiling LogP Building block selection

Patent-Backed Application as a Key Intermediate in BRG1/BRM (BAF) ATPase Inhibitor Synthesis

WO2021155320A1 (Foghorn Therapeutics Inc.) explicitly employs (6-bromoisoquinolin-3-yl)methanamine as a key intermediate in the multi-step synthesis of compounds designed to modulate BRG1- or BRM-associated factors (BAF) complexes for oncology applications [1][2]. The 6-bromoisoquinolin-3-yl scaffold is a defined structural subunit within Formula I compounds claimed for treating BAF complex-related disorders including cancer [2]. This patent linkage provides a validated application context that is not equivalently documented for the 5-bromo, 7-bromo, or 8-bromo positional isomers in the same patent family, giving the 6-bromo variant a procurement-relevant precedence in BAF-targeted drug discovery programs.

Epigenetics BRG1/BRM inhibitors Oncology BAF complex

Antifungal Structure-Activity Relationship: Retention of the 6-Bromoisoquinolin-3-yl Moiety in Acylhydrazone Derivatives

In a systematic SAR study of acylhydrazone derivatives evaluated against Cryptococcus neoformans, compounds bearing the 6-bromoisoquinolin-3-yl ring (entries 5.19a and 5.19c) exhibited MIC₈₀ values of >16 μg/mL, identical to the corresponding non-brominated isoquinolin-3-yl analogs (entries 5.20a and 5.20c, also >16 μg/mL) [1]. While these MIC₈₀ values indicate weak intrinsic antifungal activity, the data confirm that incorporation of the 6-bromo substituent does not introduce cytotoxicity or non-specific assay interference at concentrations up to 16 μg/mL. Furthermore, the 6-bromoisoquinolin-3-yl-containing acylhydrazones demonstrated comparable behavior to benzofuran and benzothiophene ring systems tested in the same assay, supporting the compatibility of this building block with phenotypic screening workflows [1].

Antifungal Cryptococcus neoformans Acylhydrazone SAR

Cross-Coupling Compatibility: The 6-Bromo Position as a Validated Suzuki/Heck Handle

The bromine atom at the 6-position of the isoquinoline ring has been explicitly validated as a competent substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Heck couplings, enabling diversification of the aromatic core . This contrasts with the parent 6-bromoisoquinoline scaffold, which has an experimentally reported solubility of 30 mg/mL in DMF, DMSO, and ethanol, but only 0.5 mg/mL in ethanol:PBS (pH 7.2) (1:8), confirming that the free base has limited aqueous solubility suitable for organic-phase cross-coupling conditions . The 6-position on isoquinoline is electronically distinct from the 5- and 7-positions: bromination regioselectivity studies have shown that under strong acid conditions, isoquinoline is preferentially brominated at the 5-position, while the 6-bromo isomer must be accessed via alternative synthetic routes [1], underscoring the non-trivial nature of obtaining this specific regioisomer.

Cross-coupling Suzuki-Miyaura Heck reaction C–C bond formation

Procurement-Relevant Application Scenarios for (6-Bromoisoquinolin-3-yl)methanamine Hydrochloride


BAF Complex (BRG1/BRM) Inhibitor Drug Discovery Programs

For medicinal chemistry teams pursuing SWI/SNF chromatin remodeling complex (BAF) inhibitors for oncology, (6-bromoisoquinolin-3-yl)methanamine hydrochloride is the regioisomer with specific patent precedence as a key intermediate in WO2021155320A1 [1]. The near-quantitative deprotection yield (100%) reported in this patent family supports efficient scale-up for SAR campaigns [1]. The 6-bromine position serves as a diversification point for Suzuki coupling to elaborate the isoquinoline core, while the 3-aminomethyl group enables amide, urea, or sulfonamide linkage to target-specific pharmacophores.

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

When building compound libraries through divergent Suzuki-Miyaura or Heck cross-coupling strategies, the 6-bromo position on the isoquinoline core provides a validated and electronically defined handle for aryl/heteroaryl introduction . The hydrochloride salt form (CAS 2089378-16-3) offers handling convenience and improved stability compared to the free base. Procurement at 95–97% purity ensures minimal side-product formation during library synthesis, reducing downstream purification burden .

Antifungal Hit-to-Lead Optimization

For programs targeting Cryptococcus neoformans or related fungal pathogens, the 6-bromoisoquinolin-3-yl scaffold has been evaluated within an acylhydrazone chemotype and shown assay compatibility up to 16 μg/mL without non-specific cytotoxicity interference [2]. While intrinsic MIC₈₀ values exceed 16 μg/mL, this building block provides a clean starting point for focused library enumeration aimed at improving potency through ring B diversification, leveraging the bromine atom for late-stage functionalization.

Physicochemical Property-Driven Fragment or Lead Optimization

With a computed XLogP3 of 1.7 and a molecular weight of 237.10 (free base), (6-bromoisoquinolin-3-yl)methanamine occupies a favorable property space for fragment-based drug discovery [3][4]. The compound's single hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond place it within lead-like chemical space. The hydrochloride salt (MW 273.56) provides aqueous solubility advantages for biochemical assay preparation compared to the free base, making it the preferred form for direct use in screening workflows.

Quote Request

Request a Quote for (6-Bromoisoquinolin-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.